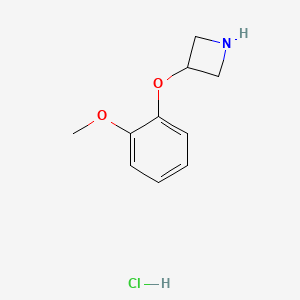

3-(2-Methoxyphenoxy)azetidine hydrochloride

CAS No.: 1269184-60-2

Cat. No.: VC8065036

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1269184-60-2 |

|---|---|

| Molecular Formula | C10H14ClNO2 |

| Molecular Weight | 215.67 |

| IUPAC Name | 3-(2-methoxyphenoxy)azetidine;hydrochloride |

| Standard InChI | InChI=1S/C10H13NO2.ClH/c1-12-9-4-2-3-5-10(9)13-8-6-11-7-8;/h2-5,8,11H,6-7H2,1H3;1H |

| Standard InChI Key | OIFBPESZRDOELP-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1OC2CNC2.Cl |

| Canonical SMILES | COC1=CC=CC=C1OC2CNC2.Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s core structure consists of an azetidine ring—a saturated four-membered heterocycle with one nitrogen atom—functionalized at the 3-position by a 2-methoxyphenoxy group. The hydrochloride salt enhances solubility and stability, a common modification in drug development . Key structural features include:

-

Azetidine ring: Confers conformational rigidity, improving binding affinity to biological targets compared to larger, more flexible rings.

-

2-Methoxyphenoxy substituent: Introduces aromaticity and electron-donating methoxy groups, influencing electronic interactions with enzymes or receptors.

-

Hydrochloride counterion: Stabilizes the protonated azetidine nitrogen, optimizing crystallinity and bioavailability .

Table 1: Fundamental Chemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 215.67 g/mol | |

| Parent Compound (CID) | 24902300 | |

| CAS Registry Number | 1269184-60-2 |

Synthesis and Manufacturing Processes

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a cornerstone in azetidine synthesis. For example, methyl 2-(dimethoxyphosphoryl)acetate reacts with azetidin-3-one under basic conditions to form α,β-unsaturated esters, which are subsequently functionalized . Adapting this method, 3-(2-methoxyphenoxy)azetidine could be synthesized via:

-

Ring formation: Cyclization of a β-amino alcohol precursor.

-

Functionalization: Coupling the azetidine nitrogen with 2-methoxyphenol using Mitsunobu or nucleophilic aromatic substitution conditions .

Aza-Michael Addition

Aza-Michael addition of azetidine to α,β-unsaturated carbonyl compounds offers another route. For instance, methyl 2-(oxetan-3-ylidene)acetate undergoes nucleophilic attack by amines to yield substituted azetidines . Applying this to 2-methoxyphenoxy derivatives could yield the target compound.

Table 2: Hypothetical Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Intermediate |

|---|---|---|---|

| 1 | Cyclization | β-amino alcohol, HCl | Azetidine hydrochloride |

| 2 | Nucleophilic Substitution | 2-Methoxyphenol, base (e.g., K₂CO₃) | 3-(2-Methoxyphenoxy)azetidine |

| 3 | Salt Formation | HCl in Et₂O | Target compound |

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits high water solubility relative to its free base form. The methoxyphenoxy group enhances lipophilicity, potentially improving membrane permeability . Stability studies of analogous azetidines suggest resistance to metabolic degradation due to the ring’s rigidity, a trait advantageous for oral bioavailability .

Spectroscopic Characterization

-

NMR: -NMR of the parent azetidine (CID 24902300) reveals signals for the methoxyphenoxy protons (δ 6.8–7.2 ppm) and azetidine methylene groups (δ 3.5–4.0 ppm) .

-

Mass Spectrometry: HRMS would show a molecular ion peak at m/z 215.67, consistent with the molecular formula .

Applications in Medicinal Chemistry

Drug Discovery

The compound’s rigidity and synthetic versatility make it a valuable scaffold for:

-

Central Nervous System (CNS) Agents: Analogues with similar substituents show blood-brain barrier penetration, targeting neurological disorders .

-

Anti-inflammatory Drugs: Methoxyphenoxy groups mimic COX-2 inhibitor pharmacophores, suggesting potential in pain management .

Prodrug Development

Esterification of the azetidine nitrogen could yield prodrugs with enhanced absorption, hydrolyzing in vivo to release the active compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume